![molecular formula C14H15ClN2O2 B5234290 N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzamide CAS No. 853994-49-7](/img/structure/B5234290.png)
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzamide
Overview
Description
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a tert-butyl group attached to the oxazole ring and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of tert-butyl isocyanide with an α-haloketone can yield the desired oxazole ring.
Attachment of the Chlorobenzamide Moiety: The chlorobenzamide group can be introduced through a coupling reaction between the oxazole derivative and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxazole ring or the chlorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
Structure and Composition
- IUPAC Name : N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzamide
- Molecular Formula : C₁₄H₁₅ClN₂O₂
- CAS Number : 89148-90-3
The compound features a tert-butyl group attached to an oxazole ring, which is further connected to a chlorobenzamide moiety. This unique structure imparts distinctive chemical properties that are useful in various applications.
Synthetic Routes
The synthesis of this compound typically involves the reaction of 4-chlorobenzoic acid with 5-tert-butyl-1,2-oxazole in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is generally conducted in organic solvents like dichloromethane under reflux conditions to facilitate the formation of the amide bond.
Chemistry
In the field of chemistry, this compound serves as a valuable building block for organic synthesis. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile compound for developing new materials and chemicals. For instance:
- Oxidation : The compound can be oxidized at the oxazole ring to form oxazole N-oxides.
- Reduction : It can be reduced using lithium aluminum hydride (LiAlH₄) to yield corresponding amines.
- Substitution : The chlorobenzamide moiety can participate in nucleophilic substitution reactions.
Biology
In biological research, this compound is utilized as a probe for studying enzyme interactions and protein-ligand binding. Its structural features allow it to form stable complexes with biological macromolecules, making it a candidate for investigating molecular mechanisms in cellular processes.
Case Study: Enzyme Inhibition
Research has indicated that compounds similar to this compound can inhibit specific enzymes by binding to their active sites. This interaction disrupts normal enzymatic activity, which can be beneficial for studying metabolic pathways or developing therapeutic agents targeting enzyme-related diseases.
Medicine
The medicinal chemistry potential of this compound is significant. Its structural characteristics suggest possible applications in drug design:
- Drug Development : The compound's ability to interact with biological targets positions it as a candidate for developing inhibitors against specific enzymes or receptors.
- Therapeutic Applications : Preliminary studies have suggested potential cytotoxic effects against cancer cell lines, indicating its usefulness in cancer research .
Industrial Uses
In industrial applications, this compound can be employed in synthesizing specialty chemicals and advanced materials. Its unique reactivity allows for the development of polymers and coatings with tailored properties.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide: This compound shares the oxazole ring and tert-butyl group but differs in the attached moiety.
tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate: Similar in structure but with a carbamate group instead of a chlorobenzamide moiety.
Uniqueness
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzamide is unique due to the presence of both the oxazole ring and the chlorobenzamide group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable for various research applications.
Biological Activity
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a tert-butyl group attached to an oxazole ring , which is further connected to a 4-chlorobenzamide moiety . This unique structure contributes to its chemical reactivity and biological interactions.
Table 1: Chemical Structure
Component | Structure |
---|---|
Tert-butyl group | (C(CH₃)₃) |
Oxazole ring | (C₃H₃N) |
4-Chlorobenzamide | (C₆H₄ClN) |
The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound has been shown to bind to the active sites of certain enzymes, inhibiting their activity and disrupting normal cellular processes.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on benzamide derivatives has demonstrated their effectiveness against various bacterial strains. The presence of halogen substituents in related compounds has been linked to enhanced antimicrobial activity .
Anti-inflammatory Effects
Compounds within the benzamide class have been evaluated for their anti-inflammatory properties. In particular, derivatives with oxazole rings have shown promising results in reducing inflammation in preclinical models. These findings suggest that this compound could be a candidate for further exploration in anti-inflammatory drug development .
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study investigated the inhibitory effects of various benzamide derivatives on cyclooxygenase (COX) enzymes. The results indicated that certain modifications to the benzamide structure could enhance inhibitory potency, suggesting potential applications in pain management and anti-inflammatory therapies .
- Antimicrobial Evaluation : Another research effort focused on synthesizing and evaluating oxazole-containing benzamides for antimicrobial activity. The study found that specific substitutions led to increased efficacy against both gram-positive and gram-negative bacteria, highlighting the importance of structural features in determining biological activity .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can form stable complexes with target proteins, which may explain its observed biological effects .
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,3)11-8-12(17-19-11)16-13(18)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJSLXRFHRTBEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649427 | |
Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-4-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853994-49-7 | |
Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-4-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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